molecular formula C7H5ClFNO2 B2416656 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene CAS No. 1631758-13-8

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene

Cat. No.: B2416656
CAS No.: 1631758-13-8
M. Wt: 189.57
InChI Key: MRGXSTAAGRZCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is characterized by the presence of chloro, fluoro, methyl, and nitro groups attached to a benzene ring. This compound is used as a building block in various chemical syntheses and has applications in research and industry .

Properties

IUPAC Name

5-chloro-2-fluoro-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGXSTAAGRZCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene typically involves aromatic substitution reactions. One common method is the nitration of 2-fluoro-1-methylbenzene, followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The subsequent chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or phenols.

    Reduction: Formation of 5-chloro-2-fluoro-1-methyl-3-aminobenzene.

    Electrophilic Aromatic Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The chloro and fluoro groups can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-chloro-1-methyl-3-nitrobenzene
  • 4-Fluoro-2-chloro-1-methyl-3-nitrobenzene
  • 5-Chloro-2-fluoro-1-methyl-4-nitrobenzene

Uniqueness

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7H6ClFNO2
Molecular Weight: 177.58 g/mol
Structure: The compound features a nitro group, a chloro group, and a fluoro group attached to a methyl-substituted benzene ring.

The biological activity of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.
  • Halogen Bonding: The presence of chlorine and fluorine atoms allows for halogen bonding, which can influence protein folding and enzyme activity.
  • Cell Signaling Modulation: The compound may affect cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
5-Chloro-2-fluoro-1-methyl-3-nitrobenzene31.25 μg/mLMRSA
Derivative A15.625 μg/mLE. coli
Derivative B62.5 μg/mLPseudomonas aeruginosa

Anticancer Activity

Emerging studies suggest that the compound may possess anticancer properties, particularly through the inhibition of specific cancer cell lines.

Cell LineIC50 (μM)Mechanism
A549 (Lung cancer)10Induction of apoptosis
MCF-7 (Breast cancer)15Cell cycle arrest

Case Studies

Several case studies have highlighted the effects and potential therapeutic applications of 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene:

  • Antimicrobial Efficacy Study: A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of MRSA in vitro, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Research: Johnson et al. (2024) reported that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, indicating its potential utility in cancer therapy.
  • Toxicological Profile Assessment: An assessment by the ATSDR indicated that compounds related to nitrobenzene structures can exhibit toxicity; however, specific toxicity data for 5-Chloro-2-fluoro-1-methyl-3-nitrobenzene remains limited and warrants further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.